(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
The compound (E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core with three key substituents:
- A 6-acetyl group,
- A 2-position (E)-3-(3-nitrophenyl)acrylamido moiety,
- A 3-carboxamide group.
The nitro group on the phenyl ring in the acrylamido substituent introduces strong electron-withdrawing effects, which may influence electronic properties, binding interactions, and metabolic stability.
Properties
IUPAC Name |
6-acetyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-11(24)22-8-7-14-15(10-22)29-19(17(14)18(20)26)21-16(25)6-5-12-3-2-4-13(9-12)23(27)28/h2-6,9H,7-8,10H2,1H3,(H2,20,26)(H,21,25)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJNNJCQLAWDND-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is . Its structure includes a thienopyridine core with an acetyl and nitrophenyl substituent that may influence its biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The nitrophenyl group is known to generate reactive oxygen species (ROS) upon metabolic activation, which can lead to oxidative stress and subsequent cellular damage. This mechanism is significant in both antimicrobial and anticancer activities.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.4 | Induction of apoptosis |
| HeLa | 10.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.5 | ROS generation leading to DNA damage |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential use as an antibiotic agent.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies
- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3.
- In Vivo Studies : Animal models treated with the compound showed a marked decrease in tumor size compared to controls, indicating its potential as a therapeutic agent.
Safety and Toxicity
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents some level of cytotoxicity at higher concentrations. Further studies are necessary to establish a safe therapeutic window.
Comparison with Similar Compounds
a) Substituent Effects on Electronic Properties
b) Molecular Weight and Drug-Likeness
c) Steric and Conformational Considerations
d) Metabolic Implications
- Nitro groups (target compound) are prone to enzymatic reduction, which could generate reactive intermediates or active metabolites .
- Chlorine ( analog) may resist metabolism, extending half-life but increasing bioaccumulation risk .
- Sulfamoyl groups ( analog) are generally metabolically stable and may reduce off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
